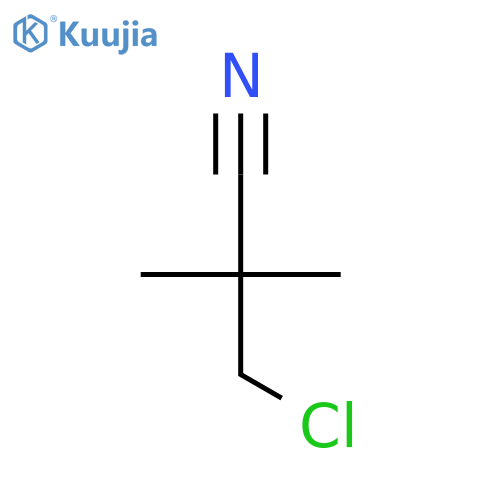Cas no 131221-78-8 (3-Chloro-2,2-dimethylpropanenitrile)

131221-78-8 structure
商品名:3-Chloro-2,2-dimethylpropanenitrile
CAS番号:131221-78-8
MF:C5H8ClN
メガワット:117.576720237732
MDL:MFCD18431757
CID:2134649
PubChem ID:14713915
3-Chloro-2,2-dimethylpropanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-?chloro-?2,?2-?dimethylPropanenitrile
- 131221-78-8
- EN300-201940
- PXZDLYNPORAVMO-UHFFFAOYSA-N
- 3-chloro-2,2-dimethylpropanenitrile
- SCHEMBL5334154
- 834-805-0
- 3-chloro-2,2-dimethylpropionitrile
- AKOS006386105
- 3-Chloro-2,2-dimethylpropanenitrile
-
- MDL: MFCD18431757
- インチ: InChI=1S/C5H8ClN/c1-5(2,3-6)4-7/h3H2,1-2H3
- InChIKey: PXZDLYNPORAVMO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 117.0345270Da
- どういたいしつりょう: 117.0345270Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 97.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 23.8Ų
3-Chloro-2,2-dimethylpropanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T776165-10mg |
3-Chloro-2,2-dimethylpropanenitrile |
131221-78-8 | 10mg |
$ 50.00 | 2022-06-02 | ||
| Enamine | EN300-201940-0.5g |
3-chloro-2,2-dimethylpropanenitrile |
131221-78-8 | 95% | 0.5g |
$430.0 | 2023-09-16 | |
| Enamine | EN300-201940-10g |
3-chloro-2,2-dimethylpropanenitrile |
131221-78-8 | 95% | 10g |
$4466.0 | 2023-09-16 | |
| 1PlusChem | 1P01B974-5g |
3-chloro-2,2-dimethylpropanenitrile |
131221-78-8 | 95% | 5g |
$2890.00 | 2023-12-22 | |
| 1PlusChem | 1P01B974-500mg |
3-chloro-2,2-dimethylpropanenitrile |
131221-78-8 | 95% | 500mg |
$513.00 | 2025-03-19 | |
| 1PlusChem | 1P01B974-1g |
3-chloro-2,2-dimethylpropanenitrile |
131221-78-8 | 95% | 1g |
$648.00 | 2025-03-19 | |
| 1PlusChem | 1P01B974-100mg |
3-chloro-2,2-dimethylpropanenitrile |
131221-78-8 | 95% | 100mg |
$248.00 | 2025-03-19 | |
| A2B Chem LLC | AW03952-10g |
3-chloro-2,2-dimethylpropanenitrile |
131221-78-8 | 95% | 10g |
$4737.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D619468-1g |
Propanenitrile, 3-chloro-2,2-dimethyl- |
131221-78-8 | 95% | 1g |
$580 | 2025-02-18 | |
| A2B Chem LLC | AW03952-100mg |
3-chloro-2,2-dimethylpropanenitrile |
131221-78-8 | 95% | 100mg |
$237.00 | 2024-04-20 |
3-Chloro-2,2-dimethylpropanenitrile 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
131221-78-8 (3-Chloro-2,2-dimethylpropanenitrile) 関連製品
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
